molecular formula C8H8N4O2 B1421036 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 1248908-01-1

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1421036
CAS No.: 1248908-01-1
M. Wt: 192.17 g/mol
InChI Key: KLQXHSATRKQXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The hybrid molecular architecture of 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine, incorporating both isoxazole and 1,3,4-oxadiazole rings, positions it as a compound of significant interest in modern drug discovery efforts. This structure is particularly valuable for its potential as a bioisostere, where the oxadiazole ring can serve as a stable surrogate for ester or amide functional groups, thereby potentially improving the metabolic stability and pharmacokinetic profiles of lead compounds . Heterocyclic cores like the 1,3,4-oxadiazole found in this molecule are known to exhibit a broad spectrum of biological activities, which include serving as key scaffolds in the development of agonists for neurological targets such as the GPR88 receptor, which is implicated in striatal-associated disorders . Furthermore, the inclusion of a cyclopropyl group often contributes to enhanced potency and selectivity by restricting molecular conformation and improving metabolic resistance. Researchers are investigating this compound and its analogs for applications in designing novel therapeutic agents for areas including central nervous system (CNS) disorders, oncology, and infectious diseases, leveraging its complex heterocyclic system to interact with diverse biological targets.

Properties

IUPAC Name

5-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-8-11-10-7(13-8)5-3-6(14-12-5)4-1-2-4/h3-4H,1-2H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXHSATRKQXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677747
Record name 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248908-01-1
Record name 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Oxazole Ring

The initial step involves synthesizing the 1,2-oxazole core bearing the cyclopropyl substituent at position 5. The prevalent method employs the cyclization of hydrazide derivatives derived from amino acids or aromatic precursors, followed by cyclodehydration.

Typical procedure:

  • Starting materials: Cyclopropylamine derivatives and glyoxal or its equivalents.
  • Reaction conditions: Acid catalysis (e.g., p-toluenesulfonic acid) in ethanol or acetic acid at reflux temperatures.
  • Outcome: Formation of the 5-cyclopropyl-1,2-oxazole via cyclodehydration.

Characterization of intermediates: Confirmed through NMR (proton and carbon spectra), IR (characteristic N–H and C=N stretches), and mass spectrometry.

Formation of the Oxadiazole Ring

The subsequent step involves coupling the oxazole intermediate with hydrazine derivatives to construct the 1,3,4-oxadiazole ring.

Methodology:

  • Reagents: Hydrazine hydrate or substituted hydrazines.
  • Reaction conditions: Reflux in acetic acid or polyphosphoric acid (PPA).
  • Process: The oxazole intermediate reacts with a suitable carboxylic acid derivative or acyl hydrazide, followed by cyclization to form the oxadiazole.

Reaction pathway:

Oxazole derivative + Hydrazine derivative → Cyclization → 1,3,4-oxadiazole ring

Final Functionalization

The final step involves introducing the amino group at position 2 of the oxadiazole ring, often via nucleophilic substitution or reduction of a precursor nitrile or imidoyl intermediate.

Typical conditions:

  • Use of ammonia or ammonium salts under mild heating.
  • Alternatively, reduction of a nitrile group using lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Outcome: The amino group is incorporated, yielding the target compound.

Industrial and Green Chemistry Considerations

For large-scale synthesis, continuous flow reactors and environmentally benign solvents (e.g., ethanol, water) are employed to enhance efficiency and reduce waste. Catalysts such as Lewis acids (e.g., zinc chloride) facilitate cyclization steps, and microwave-assisted synthesis accelerates reaction times.

Data Table Summarizing Preparation Methods

Step Starting Materials Reagents & Conditions Key Intermediates Characterization Techniques
1. Oxazole ring formation Cyclopropylamine + Glyoxal Acid catalyst, reflux Cyclopropyl-oxazole NMR, IR, MS, X-ray (if crystalline)
2. Oxadiazole ring construction Oxazole + Hydrazine derivatives Acidic reflux Cyclopropyl-oxadiazole NMR, IR, MS
3. Amination Nitrile or imidoyl intermediates NH₃ or LiAlH₄, mild heating Amino-oxadiazole NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, electronic, and biological properties of 5-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine with analogous 1,3,4-oxadiazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Structural Features References
This compound Cyclopropyl-isoxazole 192.18 (calculated) Under investigation Dual heterocycles, cyclopropyl ring strain
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Pyridin-4-yl, dichlorophenyl 307.13 Antimicrobial Halogenated aryl enhances lipophilicity
5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine 4-Nitrophenyl, 4-methoxyphenyl 326.29 (calculated) GSK-3β inhibition (predicted) Nitro (electron-withdrawing) and methoxy (electron-donating) groups
5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine 2-Methylindole 228.24 (calculated) Antimicrobial, antioxidant Indole NH enables hydrogen bonding
5-Phenyl-1,3,4-oxadiazol-2-amine Phenyl 161.17 Not reported Planar structure, N–H⋯N hydrogen bonds
5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Pyridin-2-yl 162.15 (calculated) Antimicrobial Pyridine nitrogen acts as a coordination site
5-(4-Bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine 4-Bromophenyl, 2-chloro-4-nitrophenyl 413.61 (calculated) Analytical standard Strong electron-withdrawing substituents
Isomeric and analogous compounds
5-Cyclopropyl-1,2,4-oxadiazol-3-amine Cyclopropyl (1,2,4-oxadiazole isomer) 125.13 Not reported Isomeric ring alters electronic properties
5-Cyclopropyl-1,3,4-thiadiazol-2-amine Cyclopropyl (thiadiazole) 141.20 (calculated) Not reported Sulfur enhances lipophilicity

Key Findings and Discussion

Structural and Electronic Comparisons

  • Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound introduces steric hindrance and ring strain, contrasting with planar aromatic substituents (e.g., phenyl, pyridyl) in analogs. This may reduce π-π stacking but improve metabolic stability due to reduced aromatic oxidation .
  • Dual Heterocycles : The combination of isoxazole and oxadiazole rings provides multiple hydrogen-bonding sites, akin to the indole-substituted derivative (), but with enhanced rigidity due to the cyclopropyl group .
  • Isomerism and Bioactivity : The 1,2,4-oxadiazole isomer () lacks the hydrogen-bonding geometry of the 1,3,4-oxadiazole core, likely reducing interactions with enzyme hinge regions (e.g., GSK-3β) .

Biological Activity

Overview

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound characterized by the presence of both oxazole and oxadiazole rings. These structural features contribute to its diverse biological activities and potential therapeutic applications. Recent studies have highlighted its significance in medicinal chemistry, particularly regarding its anticancer and antimicrobial properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C8H8N4O
Molecular Weight 192.17 g/mol
CAS Number 1248908-01-1

The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. The compound is believed to modulate biological pathways through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : The compound can interact with cell surface receptors, influencing signal transduction pathways.
  • Nucleic Acid Interaction : Potential binding to DNA or RNA could alter gene expression and cellular function.

Anticancer Properties

Recent research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), U937 (acute monocytic leukemia), and others.
CompoundCell LineIC50 Value (µM)Mechanism of Action
5-(5-Cyclopropyl...)MCF-70.65Induction of apoptosis
Similar DerivativeU9370.75Inhibition of proliferation

Studies indicated that these compounds induce apoptosis in a dose-dependent manner and activate p53 pathways leading to increased caspase activity, which is crucial for programmed cell death .

Antimicrobial Activity

In addition to anticancer effects, the compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL

These findings indicate potential applications in treating infections caused by resistant strains.

Case Studies

  • Cytotoxicity Study : A study published in MDPI demonstrated that derivatives of oxadiazole showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin against various leukemia cell lines. The findings highlighted the potential of oxadiazole derivatives as effective anticancer agents .
  • Apoptosis Induction : Flow cytometry assays revealed that the compound activates apoptotic pathways in breast cancer cells through modulation of key proteins involved in cell survival and death processes .

Q & A

Q. Q1. What are the established synthetic routes for 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

A1. The compound is typically synthesized via cyclization reactions of hydrazide precursors or coupling of oxazole and oxadiazole fragments. Key intermediates are validated using:

  • 1H/13C NMR to confirm proton and carbon environments, particularly for oxazole and oxadiazole rings .
  • FTIR to identify functional groups (e.g., N–H stretches in the amine group at ~3300 cm⁻¹) .
  • Mass spectrometry for molecular ion confirmation and fragmentation patterns .
  • Single-crystal X-ray diffraction (for related analogs) to resolve 3D structures and hydrogen-bonding networks (e.g., N–H⋯N interactions in oxadiazole derivatives) .

Q. Q2. What analytical techniques are critical for purity assessment and structural validation?

A2. Beyond NMR and FTIR:

  • High-resolution mass spectrometry (HRMS) ensures exact mass matches the theoretical value.
  • HPLC with UV detection (e.g., at 254 nm) quantifies purity, especially for biologically tested samples .
  • Elemental analysis confirms C, H, N, and O composition within acceptable tolerances (±0.4%) .

Advanced Research Questions

Q. Q3. How can computational methods optimize the synthesis of this compound?

A3.

  • Reaction path search algorithms (e.g., quantum chemical calculations) predict energetically favorable pathways and transition states, reducing trial-and-error experimentation .
  • Machine learning models trained on reaction databases can propose optimal solvents, catalysts, and temperatures .
  • Molecular docking (pre-synthesis) screens for potential bioactivity, guiding prioritization of synthetic targets .

Q. Q4. How should researchers address contradictory biological activity data (e.g., antimicrobial vs. anticancer results) for oxadiazole derivatives?

A4.

  • Dose-response assays : Confirm activity across multiple concentrations (e.g., IC50, MIC values) to rule out false positives .
  • Target specificity studies : Use siRNA knockdown or competitive binding assays to identify off-target effects .
  • Structural analogs comparison : Test derivatives with modified substituents (e.g., cyclopropyl vs. phenyl groups) to isolate pharmacophores .

Q. Q5. What strategies improve the stability of this compound under physiological conditions?

A5.

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance metabolic stability .
  • Cocrystallization : Use coformers like succinic acid to stabilize the solid-state structure .
  • pH-dependent studies : Assess degradation kinetics in simulated gastric fluid (pH 1.2) and blood (pH 7.4) .

Q. Q6. How can researchers validate the mechanism of action for this compound in enzyme inhibition?

A6.

  • Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) to identify competitive/non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic profiles .
  • X-ray crystallography : Resolve enzyme-inhibitor complexes to map active-site interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .

Methodological Considerations

Q. Q7. What statistical approaches are recommended for optimizing reaction yields in heterocyclic synthesis?

A7.

  • Response Surface Methodology (RSM) : Design experiments to model interactions between variables (e.g., temperature, catalyst loading) .
  • Taguchi Design : Minimize experimental runs while maximizing yield robustness .
  • ANOVA post-analysis identifies significant factors (p < 0.05) for scale-up .

Q. Q8. How should structural analogs be prioritized for SAR studies?

A8.

  • Lipinski’s Rule of Five : Filter analogs with MW < 500, logP < 5, and ≤10 H-bond acceptors/donors .
  • ADMET prediction tools : Use SwissADME or ADMETlab to exclude compounds with poor bioavailability/toxicity .
  • Diversity-oriented synthesis : Incorporate varied substituents (e.g., halogens, alkyl chains) to explore electronic and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.